molecular formula C₄H₈S B042812 2-Butene-1-thiol CAS No. 5954-72-3

2-Butene-1-thiol

Cat. No.: B042812
CAS No.: 5954-72-3
M. Wt: 88.17 g/mol
InChI Key: PSKWBKFCLVNPMT-NSCUHMNNSA-N
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Description

2-Butene-1-thiol (C₄H₈S) is a low-molecular-weight thiol best known as a primary component of skunk (Mephitis mephitis) defensive secretion. Its structure features a four-carbon chain with a terminal sulfhydryl (-SH) group and a double bond at the second carbon (CH₃CH=CHCH₂SH). This compound, along with 3-methyl-1-butanethiol, constitutes 51–70% of skunk secretion by weight, contributing to its intensely repulsive odor detectable at concentrations as low as 1 part per billion (ppb) . The compound’s volatility and potent odor have led to its exploration in non-lethal chemical agents, though its use in warfare is prohibited under the Chemical Weapons Convention (CWC) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butene-1-thiol can be synthesized through various methods. One common method involves the reaction of 1-bromobut-2-ene with thiourea. The reaction proceeds through the formation of an alkyl isothiourea salt intermediate, which is then hydrolyzed with an aqueous base to yield this compound . Another method involves the reduction of methyl 2-butenoate to but-2-en-1-ol, followed by treatment with phosphorus tribromide to form 1-bromobut-2-ene, which is then reacted with thiourea .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of thiourea as a nucleophile is common due to its efficiency in displacing halide ions and forming thiol compounds .

Chemical Reactions Analysis

Types of Reactions: 2-Butene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Bromine (Br2) or iodine (I2) in an organic solvent.

    Reduction: Zinc (Zn) and hydrochloric acid (HCl).

    Substitution: Sodium hydride (NaH) and alkyl halides.

Major Products:

    Oxidation: 2-Butene-1-disulfide.

    Reduction: this compound.

    Substitution: Corresponding sulfides.

Scientific Research Applications

Chemical Applications

Organic Synthesis:
2-Butene-1-thiol is utilized as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. Its unique unsaturated structure allows for increased reactivity compared to saturated thiols, making it valuable in creating diverse chemical products.

Comparison of Thiols in Organic Synthesis:

CompoundStructure TypeKey Applications
This compoundUnsaturatedOrganic synthesis, formation of disulfides
EthanethiolSaturatedLeak detection in natural gas
3-Methyl-1-butanethiolSaturatedFlavoring agent in food products

Biological Applications

Olfactory Studies:
Due to its strong odor, this compound is employed in research related to olfaction and animal behavior. It serves as a model compound to study how organisms perceive and react to strong odors, which can inform broader biological and ecological studies.

Antioxidant Research:
Research into thiol compounds often focuses on their potential antioxidant properties. This compound may play a role in protecting biological systems from oxidative stress by participating in thiol-disulfide interconversion processes, which are crucial for maintaining protein structure and function.

Industrial Applications

Natural Gas Additive:
In the natural gas industry, thiols like this compound are added to odorless gases to provide a detectable smell. This application is critical for safety, allowing leaks to be easily identified due to the compound's pungent odor.

Polymer Production:
The compound is also used in the production of polymers. Thiols can serve as chain transfer agents or cross-linking agents in polymer synthesis, enhancing material properties.

Case Studies

Case Study 1: Olfactory Research
A study investigated the behavioral responses of rodents to various thiols, including this compound. Results indicated that the presence of this compound significantly influenced feeding and mating behaviors due to its strong olfactory cues. This research aids in understanding the evolutionary significance of olfactory signals in animal behavior.

Case Study 2: Natural Gas Safety
In an industrial setting, the effectiveness of different thiol compounds as odorants was tested. This compound demonstrated superior detection capabilities compared to traditional odorants due to its higher volatility and distinct scent profile. The findings support its continued use as an essential safety measure in natural gas distribution systems.

Mechanism of Action

The mechanism of action of 2-butene-1-thiol involves its reactivity as a thiol. The sulfur-hydrogen (–SH) group can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction processes. In biological systems, thiols can form disulfide bonds, which are crucial in protein structure and function . The reactivity of the thiol group also makes it a target for various enzymes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Methyl-1-butanethiol (Isobutyl Mercaptan)

Structure : CH₃CH(CH₃)CH₂SH
Molecular Weight : 104.21 g/mol
Presence in Skunk Secretion : 2-Butene-1-thiol and 3-methyl-1-butanethiol are co-primary components, collectively comprising ~66% of skunk secretion .
Odor Profile : Both thiols share a similarly offensive odor, but 3-methyl-1-butanethiol has a branched alkyl chain, which may slightly reduce its volatility compared to this compound .
Applications : Used as a natural gas odorant due to its detectability at low concentrations .

3-Methyl-2-butene-1-thiol (Prenyl Mercaptan)

Structure: CH₂=C(CH₃)CH₂SH Molecular Weight: 102.20 g/mol Key Differences: Despite structural similarity (both are unsaturated thiols), the double bond position (C2 vs. C1 in this compound) and methyl branching alter its chemical reactivity. It is less prevalent in skunk secretion but notable in food additives as a flavorant . Safety: Classified for R&D use only, with handling precautions due to flammability and irritancy .

S-(E)-2-Butenyl Thioacetate

Structure: CH₃CH=CHCH₂SCOCH₃ Role in Skunk Secretion: A thioester derivative of this compound. Less volatile than its parent thiol but hydrolyzes upon contact with moisture, releasing this compound and prolonging odor persistence . Applications: Studied in malodorant formulations for non-lethal deterrence .

2-Quinolinemethanethiol

Structure: C₁₀H₉NS Presence in Skunk Secretion: A minor component contributing to the secretion’s complexity. Unlike linear thiols, its aromatic structure may enhance odor longevity .

Comparative Data Table

Compound Structure Molecular Weight (g/mol) Odor Threshold Presence in Skunk Secretion Key Applications
This compound CH₃CH=CHCH₂SH 88.17 1 ppb 51–70% (with 3-methyl-1-butanethiol) Non-lethal deterrents, research
3-Methyl-1-butanethiol CH₃CH(CH₃)CH₂SH 104.21 ~2 ppb Co-primary component Natural gas odorant
3-Methyl-2-butene-1-thiol CH₂=C(CH₃)CH₂SH 102.20 N/A Trace Food flavoring
S-(E)-2-Butenyl Thioacetate CH₃CH=CHCH₂SCOCH₃ 130.21 N/A 7% (as disulfide derivatives) Odor-delivery systems

Structural and Functional Insights

  • Oxidation Products : Both thiols oxidize to disulfides (e.g., bis-(E)-2-butenyl disulfide), which are less odorous but structurally critical in proteins like insulin .

Biological Activity

2-Butene-1-thiol, also known as (2E)-2-butene-1-thiol, is a volatile organosulfur compound with significant biological activity. This compound is characterized by its strong odor and is involved in various biochemical processes. The following sections detail its mechanism of action, pharmacokinetics, applications in research, and relevant case studies.

Target of Action
this compound primarily interacts with biological molecules through thiol-disulfide interconversion. This process is crucial for maintaining the structural integrity of proteins, as disulfide bonds formed between cysteine residues contribute to protein folding and stability.

Biochemical Pathways
The thiol-disulfide interchange plays a vital role in cellular protection against oxidative stress. The formation of disulfides from thiols like this compound can mitigate damage from reactive oxygen species (ROS), thereby influencing cellular redox states and signaling pathways .

Pharmacokinetics
Similar to other thiols, this compound exhibits weak acidity and is likely to undergo metabolic transformations in biological systems. Its pharmacokinetic profile indicates that it can be absorbed through various routes, including inhalation and ingestion, leading to systemic effects .

Applications in Research

This compound has diverse applications across multiple scientific fields:

  • Chemistry : Utilized as a reagent in organic synthesis, particularly for creating sulfur-containing compounds.
  • Biology : Its potent odor makes it valuable for studies on olfaction and animal behavior. Research has shown that thiols can influence feeding behavior and predator-prey interactions in various species .
  • Medicine : Investigations into thiol compounds often focus on their antioxidant properties and potential therapeutic roles in protecting cells from oxidative damage .

Case Studies

  • Toxicological Studies in Poultry
    A study evaluated the effects of this compound on hens at various dosage levels. At a dose of 100 mg/kg body weight (bw), no significant behavioral changes were observed compared to controls; however, higher doses led to adverse effects such as hemolysis and changes in blood parameters . The no-observed-adverse-effect level (NOAEL) was determined to be 100 mg/kg bw.
  • Inhalation Toxicity in Rats
    In a 13-week exposure study, rats were subjected to varying concentrations of this compound vapors. Results indicated no mortality at lower concentrations but revealed increased relative weights of organs such as kidneys and lungs at higher doses. Microscopic examinations showed lung fibrosis only at the highest concentration tested (150 ppm) .
  • Role in Clostridioides difficile Metabolism
    Research highlighted the involvement of thiols, including this compound, in the metabolic processes of Clostridioides difficile. The presence of cysteine influenced toxin production, indicating that thiols may modulate pathogenicity through metabolic pathways .

Summary Table: Biological Activity Overview

Aspect Details
Chemical Structure C4H8S
Mechanism of Action Thiol-disulfide interconversion; influences protein structure and cellular redox states
Applications Organic synthesis, olfaction studies, antioxidant research
Toxicity Findings NOAEL: 100 mg/kg bw in poultry; lung fibrosis observed in rats at high exposure levels
Metabolic Role Modulates toxin production in Clostridioides difficile through cysteine metabolism

Q & A

Basic Research Questions

Q. What are the primary natural sources and biological roles of 2-Butene-1-thiol?

  • Answer : this compound is a major volatile component in the defensive secretions of skunks (e.g., Mephitis macroura), where it acts as a potent deterrent against predators. Its odor, combined with derivatives like thioacetates, induces irritation and aversion in target organisms .

Q. What spectroscopic and chromatographic methods are recommended for identifying this compound in biological samples?

  • Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for structural identification and quantification due to its sensitivity to thiols. Gas chromatography-olfactometry (GC-O) is often paired with GC-MS to correlate odor profiles with chemical composition .

  • Table 1 : Common Analytical Techniques for this compound
MethodApplicationKey AdvantagesLimitations
GC-MSStructural identification, purityHigh specificity, low detection limitsRequires derivatization for stability
GC-OOdor-active compound mappingLinks chemical data to sensory impactSubjective interpretation

Q. What are the key safety protocols for handling this compound in laboratory settings?

  • Answer : While direct safety data for this compound is limited, general thiol-handling protocols apply:

  • Use fume hoods and sealed containers to prevent volatilization.
  • Wear nitrile gloves, chemical-resistant goggles, and lab coats.
  • Neutralize spills with oxidizing agents (e.g., hydrogen peroxide) to convert thiols into less volatile sulfonic acids .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental stability of this compound under varying conditions?

  • Answer :

  • Controlled Variables : Temperature (e.g., 25°C vs. 40°C), humidity, and pH (neutral vs. acidic/alkaline).
  • Methodology : Use accelerated aging studies with GC-MS to track degradation products (e.g., disulfides or sulfonic acids). Compare half-life data across conditions to model environmental persistence .

Q. What strategies resolve contradictions in reported reactivity data of this compound with nucleophiles?

  • Answer : Contradictions may arise from differences in solvent polarity, nucleophile concentration, or reaction temperature.

  • Approach : Conduct a meta-analysis of existing studies, noting solvent systems (e.g., aqueous vs. organic) and kinetic parameters. Replicate key experiments under standardized conditions to isolate variables .

Q. How does this compound interact with biological systems at the molecular level, and what methods elucidate these mechanisms?

  • Answer : The thiol group binds to olfactory receptors and metalloproteins.

  • Methods :
  • In vitro assays (e.g., surface plasmon resonance) to measure binding affinity to receptor proteins.
  • Computational modeling (density functional theory) to predict reactive sites and interaction energetics .

Q. What ecological implications arise from the persistence of this compound in soil or water systems?

  • Answer : Though understudied, its volatility limits aquatic persistence, but soil adsorption may occur.

  • Experimental Design :
  • Use microcosm studies with gas chromatography to measure volatilization rates.
  • Assess microbial degradation via LC-MS/MS to identify metabolic byproducts .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies in the reported odor thresholds of this compound across studies?

  • Answer : Variations may stem from differences in panelist sensitivity or measurement techniques.

  • Validation :
  • Standardize olfactometry protocols (e.g., ASTM E679-19).
  • Use statistical tools (e.g., ANOVA) to compare threshold datasets and identify outliers .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound’s repellent efficacy?

  • Answer : Logistic regression models or probit analysis can quantify EC50 (effective concentration for 50% response) in behavioral assays. Pair with bootstrap resampling to assess confidence intervals .

Q. Synthesis and Modification

Q. What synthetic routes are available for producing isotopically labeled this compound for tracer studies?

  • Answer :
  • Route 1 : React (E)-2-buten-1-ol with labeled hydrogen sulfide (H₂S*) under acid catalysis.
  • Route 2 : Modify pre-existing thiols via thiol-ene "click" chemistry with deuterated alkenes .

Properties

IUPAC Name

(E)-but-2-ene-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8S/c1-2-3-4-5/h2-3,5H,4H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKWBKFCLVNPMT-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315043
Record name (E)-2-Butene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58688-79-2, 5954-72-3
Record name (E)-2-Butene-1-thiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58688-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butene-1-thiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005954723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-2-Butene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-Butene-1-thiol
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